molecular formula C9H14N2O B13295666 3-(2-Methylpropoxy)pyridin-4-amine

3-(2-Methylpropoxy)pyridin-4-amine

Cat. No.: B13295666
M. Wt: 166.22 g/mol
InChI Key: QTEIEQSWMAYZMN-UHFFFAOYSA-N
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Description

3-(2-Methylpropoxy)pyridin-4-amine is a pyridine derivative featuring an amine group at the 4-position and a 2-methylpropoxy (isobutoxy) substituent at the 3-position of the pyridine ring. The isobutoxy group introduces steric bulk and lipophilicity, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-(2-methylpropoxy)pyridin-4-amine

InChI

InChI=1S/C9H14N2O/c1-7(2)6-12-9-5-11-4-3-8(9)10/h3-5,7H,6H2,1-2H3,(H2,10,11)

InChI Key

QTEIEQSWMAYZMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CN=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylpropoxy)pyridin-4-amine typically involves the reaction of 4-aminopyridine with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methylpropoxy)pyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylpropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(2-Methylpropoxy)pyridin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropoxy)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties/Notes Source
3-(2-Methylpropoxy)pyridin-4-amine 2-Methylpropoxy (C3) ~166.22 High lipophilicity due to branched alkoxy group. N/A
3-Methoxypyridin-4-amine Methoxy (C3) 124.14 Smaller substituent; higher polarity. Research-grade purity (≥95%) .
4-(1-Methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine 1-Methylpropoxy (C4, pyridopyrimidine core) 338.36 Bulky substituent on fused ring; potential kinase inhibition applications .
3-[3-(Trifluoromethoxy)phenyl]pyridin-4-amine Trifluoromethoxy-phenyl (C3) 254.21 Enhanced electron-withdrawing effects; commercial availability (95% purity) .
3-(2-Cyclohexylethyl)pyridin-4-amine hydrochloride 2-Cyclohexylethyl (C3) 268.81 (free base) Hydrophobic alkyl chain; hydrochloride salt improves solubility .

Key Observations:

Substituent Size and Lipophilicity: The 2-methylpropoxy group in the target compound increases lipophilicity (predicted logP ~2.5) compared to smaller substituents like methoxy (logP ~0.5) . This may enhance membrane permeability but reduce aqueous solubility.

Electronic Effects :

  • Electron-withdrawing groups (e.g., trifluoromethoxy in 3-[3-(trifluoromethoxy)phenyl]pyridin-4-amine) can modulate the electron density of the pyridine ring, affecting reactivity and intermolecular interactions .

Synthetic Accessibility :

  • Methoxy-substituted analogs (e.g., 3-methoxypyridin-4-amine) are synthesized via straightforward alkylation or aryl coupling, while branched alkoxy groups may require optimized conditions to avoid steric challenges .

Commercial and Research Status

  • 3-Methoxypyridin-4-amine is commercially available for research use, with standardized purity (≥95%) and solubility data .
  • 3-[3-(Trifluoromethoxy)phenyl]pyridin-4-amine is marketed at 95% purity, highlighting demand for fluorinated analogs in medicinal chemistry .

Biological Activity

3-(2-Methylpropoxy)pyridin-4-amine, also known as 4-(2-Methylpropoxy)pyridin-3-amine, is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the molecular formula C9H14N2OC_9H_{14}N_2O and features a pyridine ring with a 2-methylpropoxy substituent at the fourth position and an amino group at the third position. This unique structure enhances its solubility and reactivity, making it a candidate for therapeutic applications.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various bacteria and fungi.
  • Anticancer Activity : There is growing interest in its potential as an anticancer agent. Initial findings indicate that it may interact with cellular pathways involved in cancer progression, although the exact mechanisms remain to be fully elucidated.

The mechanism of action for this compound is not completely understood but appears to involve:

  • Interactions with Enzymes and Receptors : The compound is believed to modulate biological pathways through hydrogen bonding and hydrophobic interactions with various molecular targets, including enzymes and receptors.
  • Potential Modulation of Signaling Pathways : These interactions may influence critical signaling pathways, contributing to its observed therapeutic effects.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as a novel antimicrobial agent.
  • Anticancer Assay : In vitro studies demonstrated that treatment with this compound led to apoptosis in cancer cell lines, indicating its potential role in cancer therapy. Further research is required to explore its efficacy in vivo.

Data Table of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialSignificant inhibition of bacterial growth at certain concentrations
AnticancerInduction of apoptosis in cancer cell lines
Interaction with EnzymesModulates enzyme activity through binding interactions

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